molecular formula C7H6BrN3 B2807949 3-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1427852-21-8

3-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2807949
CAS No.: 1427852-21-8
M. Wt: 212.05
InChI Key: CSFDZNMYPPKIMH-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for larger-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and methyl group enhances its reactivity and potential for further functionalization.

Properties

IUPAC Name

3-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-3-2-4-6-9-10-7(8)11(5)6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFDZNMYPPKIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NN=C(N12)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427852-21-8
Record name 3-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine
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